(S)-2-Amino-3-(furan-2-yl)propanoic acid, also known as (S)-3-Furanalanine, is a chiral non-proteinogenic amino acid characterized by the presence of a furan ring attached to the propanoic acid backbone. Its molecular formula is C7H9NO3, with a molecular weight of 155.15 g/mol. The compound is derived from the proteinogenic amino acid alanine, where the methyl group on the second carbon is replaced by a furan-2-yl group, making it unique in structure and function compared to standard amino acids .
The chemical reactivity of (S)-2-Amino-3-(furan-2-yl)propanoic acid includes typical reactions associated with amino acids and carboxylic acids. Potential reactions include:
Moreover, the compound can participate in hydroarylation reactions, where an arene is added to the carbon–carbon double bond of related furan derivatives, facilitated by electrophilic activation conditions.
(S)-2-Amino-3-(furan-2-yl)propanoic acid exhibits notable biological activities. Research indicates that it possesses antimicrobial properties, particularly effective against:
At a concentration of 64 µg/mL, this compound demonstrates significant efficacy against these pathogens.
The synthesis of (S)-2-Amino-3-(furan-2-yl)propanoic acid can be approached through various methods:
(S)-2-Amino-3-(furan-2-yl)propanoic acid finds applications in several fields:
Studies on interaction mechanisms involving (S)-2-Amino-3-(furan-2-yl)propanoic acid have shown its incorporation into non-ribosomal peptide synthetases (NRPS), which are responsible for synthesizing various cyclopeptides. The presence of this compound in cyclopeptides like rhizonin A and B has implications for their biological activity and potential hepatotoxic effects.
Several compounds share structural similarities with (S)-2-Amino-3-(furan-2-yl)propanoic acid. Here are some notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 2-Amino-3-(2-methoxyphenyl)propanoic acid | 0.75 | Contains a methoxy group on the aromatic ring |
| 3-Aryl-3-(Furan-2-yl)propenoic acid derivatives | 0.75 | Exhibits similar furan ring structure |
| 4-Amino-L-furfurylalanine | 0.73 | Contains both furan and amino functionalities |
| D-Furylalanine | 0.73 | Enantiomer with potential different biological activity |
| L-Furylalanine | 0.72 | Another enantiomer with distinct properties |
These compounds are unique in their functional groups or stereochemistry, which can lead to different biological activities and applications compared to (S)-2-Amino-3-(furan-2-yl)propanoic acid.